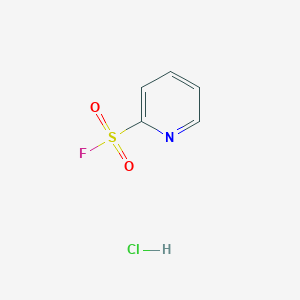
Pyridine-2-sulfonyl fluoride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine-2-sulfonyl fluoride hydrochloride is a chemical compound with the molecular formula C5H4FNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its utility in organic synthesis, particularly in the deoxyfluorination of alcohols .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pyridine-2-sulfonyl fluoride hydrochloride can be synthesized through the reaction of pyridine-2-sulfonyl chloride with hydrogen fluoride . The reaction typically involves the use of anhydrous conditions to prevent hydrolysis and ensure high yield. The reaction is as follows:
C5H4SO2Cl+HF→C5H4SO2F+HCl
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine-2-sulfonyl fluoride hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as fluoride ions to form 2-fluoropyridine.
Deoxyfluorination: It is used to convert alcohols into alkyl fluorides in the presence of a base such as amidine or guanidine.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include fluoride salts like tetrabutylammonium fluoride and hydrofluoric acid.
Deoxyfluorination: Common bases used are amidine or guanidine bases.
Major Products Formed
2-Fluoropyridine: Formed through nucleophilic substitution reactions.
Alkyl Fluorides: Formed through deoxyfluorination of alcohols.
Aplicaciones Científicas De Investigación
Pyridine-2-sulfonyl fluoride hydrochloride has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent for deoxyfluorination of alcohols, providing a method to introduce fluorine atoms into organic molecules.
Medicinal Chemistry: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Material Science: Used in the synthesis of fluorinated polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of pyridine-2-sulfonyl fluoride hydrochloride in deoxyfluorination involves the activation of the alcohol substrate by the sulfonyl fluoride group, followed by nucleophilic attack by the fluoride ion. This results in the formation of an alkyl fluoride and the release of the sulfonyl group .
Comparación Con Compuestos Similares
Similar Compounds
Diethylaminosulfur trifluoride (DAST): Another deoxyfluorination reagent but with higher elimination side products.
Sulfur tetrafluoride (SF4): Used for similar purposes but requires harsher conditions.
Uniqueness
Pyridine-2-sulfonyl fluoride hydrochloride is unique due to its broad substrate scope and milder reaction conditions compared to other deoxyfluorination reagents .
Propiedades
Número CAS |
1373232-90-6 |
|---|---|
Fórmula molecular |
C5H5ClFNO2S |
Peso molecular |
197.62 g/mol |
Nombre IUPAC |
pyridine-2-sulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C5H4FNO2S.ClH/c6-10(8,9)5-3-1-2-4-7-5;/h1-4H;1H |
Clave InChI |
CQXHEXGAZFEOPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)S(=O)(=O)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Hydrazinylpyrido[2,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13095280.png)
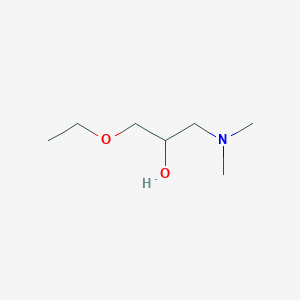
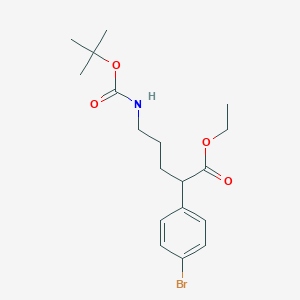


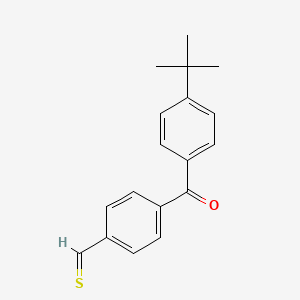
![Methyl 2'-(5-fluoro-2-methylphenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate](/img/structure/B13095338.png)
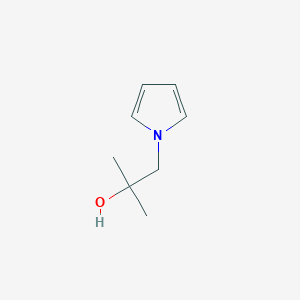
![(E)-tert-Butyl (4-oxo-3-phenyl-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B13095347.png)
![3,7-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13095348.png)

